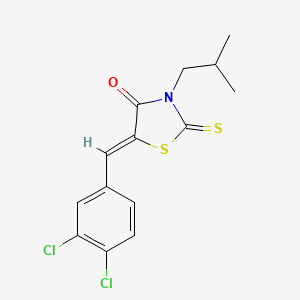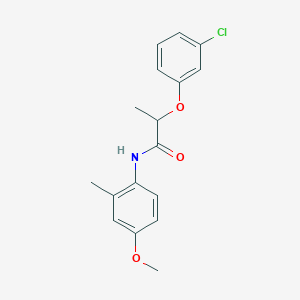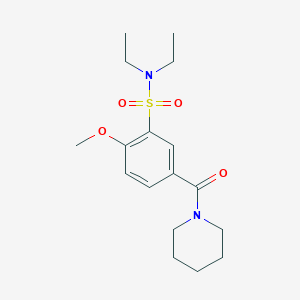![molecular formula C17H20N2O3S B4722310 2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide](/img/structure/B4722310.png)
2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide
Descripción general
Descripción
2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Mecanismo De Acción
2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide inhibits the activity of HDAC enzymes by binding to the active site of the enzyme and preventing the deacetylation of histone proteins. This leads to an increase in the acetylation of histones, which alters the chromatin structure and promotes the expression of tumor suppressor genes. 2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide has also been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on HDAC enzymes and gene expression, 2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide has been shown to inhibit angiogenesis, induce cell cycle arrest, and enhance the immune response. It has also been shown to have anti-inflammatory effects and to protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide is its specificity for HDAC enzymes, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, 2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide has also been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. In addition, 2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide can be toxic at high concentrations, which can limit its use in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on 2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide. One area of interest is the development of more potent and selective HDAC inhibitors. Another area of interest is the identification of biomarkers that can predict the response to 2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide treatment in different types of cancer. In addition, there is interest in exploring the potential applications of 2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide in combination with other therapies, such as chemotherapy and immunotherapy, for the treatment of cancer. Finally, there is interest in exploring the potential applications of 2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide in the treatment of other diseases, such as neurodegenerative diseases and viral infections.
Aplicaciones Científicas De Investigación
2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide has been extensively studied for its potential therapeutic effects in cancer treatment. It has been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression. By inhibiting HDACs, 2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide can induce the expression of tumor suppressor genes and inhibit the growth of cancer cells. In addition to cancer, 2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide has also been studied for its potential applications in the treatment of neurodegenerative diseases, inflammatory diseases, and viral infections.
Propiedades
IUPAC Name |
2-(N-methylsulfonylanilino)-N-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-16(17(20)18-14-10-6-4-7-11-14)19(23(2,21)22)15-12-8-5-9-13-15/h4-13,16H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKSXQNCJYERPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B4722230.png)

![1-methyl-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4722242.png)
![2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4722247.png)

![2-(4-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4722268.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4722277.png)
![2-{4-[(propylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4722281.png)


![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4722290.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4722293.png)
![3-[(2-bromophenoxy)methyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B4722296.png)
